Ly2584702

Catalog No.
S001692
CAS No.
1082949-67-4
M.F
C21H19F4N7
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ly2584702

CAS Number

1082949-67-4

Product Name

Ly2584702

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C21H19F4N7

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)

InChI Key

FYXRSVDHGLUMHB-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Synonyms

4-(4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

Canonical SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Description

The exact mass of the compound Ly2584702 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

LY2584702, also known as LY2584702 tosylate, is a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). It acts as an adenosine triphosphate (ATP) competitive inhibitor, demonstrating a remarkable inhibitory concentration (IC50) of approximately 0.004 μM against p70S6K, making it highly effective in targeting this kinase while showing selectivity over a broad panel of other kinases . The compound is identified by its CAS number 1082949-68-5 and is classified under pyrazoles and pyrimidines.

LY2584702 functions as an inhibitor of p70S6K, a protein kinase that plays a crucial role in the mTOR signaling pathway. This pathway regulates cell growth, proliferation, and survival []. By inhibiting p70S6K, LY2584702 disrupts the mTOR signaling cascade, potentially leading to cell cycle arrest and tumor cell death [].

The primary chemical reaction involving LY2584702 is its binding to the ATP-binding site of p70S6K, which inhibits the kinase's activity. This inhibition leads to decreased phosphorylation of downstream targets, including the ribosomal protein S6, which is crucial for protein synthesis and cell proliferation. The compound's mechanism involves competitive inhibition, where it competes with ATP for binding to the active site of the enzyme .

LY2584702 has shown significant biological activity in various preclinical models. It effectively inhibits the phosphorylation of S6 ribosomal protein in cancer cell lines, such as HCT116 colon cancer cells, with an IC50 ranging from 0.1 to 0.24 μM . The inhibition of p70S6K by LY2584702 has been linked to reduced cell growth and proliferation in tumor models, indicating its potential as an anti-cancer therapeutic agent. In clinical trials, it has been evaluated for safety and efficacy in patients with advanced solid tumors .

  • Formation of Pyrazole and Pyrimidine Rings: These rings are synthesized through cyclization reactions involving appropriate starting materials.
  • Tosylation: The final compound is often converted to its tosylate form to enhance solubility and bioavailability.
  • Purification: Techniques such as crystallization or chromatography are employed to purify the final product .

LY2584702 has potential applications primarily in oncology due to its ability to inhibit p70S6K, a key player in cancer cell growth and metabolism. Its applications include:

  • Cancer Treatment: As a therapeutic agent for various cancers, especially those characterized by dysregulated mTOR signaling pathways.
  • Research Tool: Used in laboratory settings to study the role of p70S6K in cellular processes and signaling pathways related to cancer progression .

Interaction studies have demonstrated that LY2584702 selectively inhibits p70S6K without significantly affecting other kinases in extensive panels. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions. Additionally, studies indicate that combining LY2584702 with other therapeutic agents may enhance its efficacy against tumors resistant to standard treatments .

Several compounds share structural or functional similarities with LY2584702. Here are some notable examples:

Compound NameMechanism of ActionIC50 ValueUnique Features
PF-4708671p70S6K inhibitor~0.01 μMIncreased half-life of leukotriene B4
RapamycinmTOR inhibitor~0.01 μMBinds to FKBP12; broader mTOR pathway effects
EverolimusmTOR inhibitor~0.005 μMUsed clinically for renal cancer
AZD8055Dual mTORC1/mTORC2 inhibitor~0.01 μMTargets both mTOR complexes

Uniqueness of LY2584702

LY2584702 stands out due to its high selectivity for p70S6K compared to other compounds that may target multiple kinases or broader pathways within the mTOR signaling cascade. This selectivity potentially allows for more focused therapeutic effects with reduced side effects associated with multi-targeted therapies .

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

445.16380628 g/mol

Monoisotopic Mass

445.16380628 g/mol

Heavy Atom Count

32

UNII

I4965C6W4O

Other CAS

1082949-67-4

Wikipedia

Ly-2584702

Dates

Modify: 2023-09-12

Explore Compound Types